![molecular formula C24H24N2O3 B606449 CA-5f](/img/structure/B606449.png)
CA-5f
描述
化合物(3E,5E)-3-(3,4-二甲氧基苄叉基)-5-[(1H-吲哚-3-基)亚甲基]-1-甲基哌啶-4-酮,通常称为CA-5f,是一种有效的晚期巨自噬/自噬抑制剂。它通过抑制自噬体与溶酶体的融合来发挥作用,从而阻断自噬通量。该化合物在抗肿瘤活性方面表现出巨大潜力,尤其是在非小细胞肺癌方面 .
科学研究应用
Cancer Therapy
-
Non-Small Cell Lung Cancer (NSCLC) :
- CA-5f demonstrates potent cytotoxicity against A549 NSCLC cells while exhibiting low toxicity towards normal human umbilical vein endothelial cells (HUVECs) .
- In vivo studies have shown that this compound effectively suppresses the growth of A549 lung cancer xenografts, indicating its potential as a therapeutic agent for NSCLC with excellent tolerance in animal models .
- Triple-Negative Breast Cancer (TNBC) :
Autophagy Modulation
This compound serves as a valuable tool for studying the molecular mechanisms of autophagy. By modulating autophagic flux, researchers can better understand the role of autophagy in various diseases beyond cancer, including neurodegenerative disorders and metabolic syndromes. The compound's ability to selectively inhibit late-stage autophagy offers insights into therapeutic strategies targeting this pathway .
Case Study 1: NSCLC Treatment
A study evaluated the effects of this compound on A549 NSCLC cells through various assays including western blotting and immunofluorescence. Results indicated that this compound significantly inhibited autophagic flux and induced apoptosis without affecting lysosomal function. The findings support its potential as a novel therapeutic agent for NSCLC .
Case Study 2: Inhibition of TNBC Invasiveness
In another investigation, this compound was shown to reduce the invasive capabilities of triple-negative breast cancer cells by targeting specific proteins involved in cell migration and invasion. This study highlights this compound's dual role as both an autophagy inhibitor and an anti-invasive agent, positioning it as a promising candidate for further development in breast cancer therapies .
Data Tables
Application Area | Effect | Cell Type/Model | Mechanism |
---|---|---|---|
Non-Small Cell Lung Cancer | Cytotoxicity against A549 cells | A549 NSCLC Cells | Inhibition of autophagosome-lysosome fusion |
Triple-Negative Breast Cancer | Reduced invasiveness | TNBC Cells | Downregulation of urokinase-type plasminogen activator |
Autophagy Research | Modulation of autophagic flux | Various | Inhibition of late-stage autophagy |
作用机制
准备方法
合成路线和反应条件: CA-5f是通过一系列涉及姜黄素类似物的化学反应合成的。合成路线包括3,4-二甲氧基苯甲醛与1-甲基哌啶-4-酮的缩合,然后添加(1H-吲哚-3-基)亚甲基 。反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO),并在控制的温度下进行,以确保最终产物的纯度和收率 .
工业生产方法: 虽然this compound的具体工业生产方法没有得到广泛的记录,但该化合物通常在实验室环境中生产,用于研究目的。该过程涉及高效液相色谱(HPLC),以确保纯度至少为99% .
化学反应分析
反应类型: CA-5f主要经历与它作为自噬抑制剂的作用相关的反应。它不显著参与氧化或还原反应,但参与抑制自噬体-溶酶体融合 .
常用试剂和条件: 该化合物通常与其他自噬抑制剂,如氯喹和贝菲罗霉素A1联合使用,以研究其对自噬通量的影响 。反应通常在受控的实验室条件下,在细胞培养基中进行。
形成的主要产物: 涉及this compound的反应的主要结果是抑制自噬通量,导致LC3B-II和SQSTM1蛋白水平升高,以及诱导癌细胞凋亡 .
相似化合物的比较
类似化合物:
- 氯喹
- 贝菲罗霉素A1
- 羟氯喹
独特性: 与氯喹和贝菲罗霉素A1等其他自噬抑制剂相比,CA-5f在特异性抑制自噬体-溶酶体融合方面是独一无二的,它不影响溶酶体pH或蛋白水解活性 。这种独特的机制使this compound成为研究晚期自噬及其在癌症治疗中的意义的宝贵工具 .
生物活性
CA-5f is a compound recognized for its significant role as a late-stage autophagy inhibitor. This article delves into its biological activity, focusing on its mechanisms, effects on cellular processes, and implications in cancer research.
This compound primarily functions by inhibiting the fusion of autophagosomes with lysosomes, a crucial step in the autophagic process. This inhibition leads to an accumulation of autophagosomes in the cell, which can be observed through the increased levels of LC3B-II and SQSTM1 proteins. Specifically, studies have shown that this compound treatment results in:
- Increased LC3B-II Levels : This marker indicates enhanced autophagosome formation but also suggests disrupted autophagic flux, as seen in both A549 lung cancer cells and HUVECs (human umbilical vein endothelial cells) .
- Elevated SQSTM1 Levels : The increase in SQSTM1 protein levels further supports the notion that this compound impairs autophagic degradation rather than enhancing autophagy itself .
Western Blot Analysis
Western blotting was utilized to assess the levels of various proteins involved in autophagy regulation. Notably:
- No Significant Change : Proteins such as PIK3C3, ATG5, and phospho-mTOR showed no significant differences between control and this compound-treated cells, indicating that this compound does not affect early autophagy signaling pathways .
Proteomic Analysis
A comprehensive proteomic analysis identified 3,074 non-redundant proteins in HUVECs treated with this compound. Among these, 144 differentially expressed proteins were selected for further analysis based on their functional clustering and pathway enrichment. The results indicated that this compound predominantly affects proteins related to:
- Cytoskeletal Dynamics
- Membrane Trafficking
- Vesicle-Mediated Transport
These findings suggest that this compound's inhibitory effects on autophagy may stem from its impact on cytoskeletal and membrane trafficking proteins essential for autophagosome-lysosome fusion .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
Activity | Observation |
---|---|
Inhibition of Autophagosome-Lysosome Fusion | Increased LC3B-II and SQSTM1 levels; impaired autophagic flux |
No Impact on Early Autophagy Signaling | No significant changes in PIK3C3, ATG5, or phospho-mTOR levels |
Proteomic Changes | Affects cytoskeletal and membrane trafficking proteins |
Case Studies and Research Implications
Research involving this compound has highlighted its potential as an anticancer agent. In vivo studies demonstrated that this compound administration (40 mg/kg, intraperitoneally every two days for up to 30 days) was well tolerated and effectively inhibited tumor growth in nude mice bearing A549 lung cancer cells . This suggests that targeting late-stage autophagy could be a promising therapeutic strategy for treating certain cancers.
属性
IUPAC Name |
(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLPDWVAMBMQN-UBIAKTOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。